molecular formula C22H14N2OS B12000236 4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile

Katalognummer: B12000236
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: RCAINKCCWHRADF-BUVRLJJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile is a complex organic compound that features a furan ring substituted with diphenyl groups and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diphenylfuran-3-carbonitrile with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Diphenyl-2-imidazolethiol
  • 4,5-Diphenyl-2-thiophen-2-yl-1H-imidazole

Uniqueness

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile is unique due to its combination of a furan ring with diphenyl and thiophene moieties. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C22H14N2OS

Molekulargewicht

354.4 g/mol

IUPAC-Name

4,5-diphenyl-2-[(E)-thiophen-2-ylmethylideneamino]furan-3-carbonitrile

InChI

InChI=1S/C22H14N2OS/c23-14-19-20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)25-22(19)24-15-18-12-7-13-26-18/h1-13,15H/b24-15+

InChI-Schlüssel

RCAINKCCWHRADF-BUVRLJJBSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CS3)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CS3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.